Cellular Thermal‑Shift PRMT3 Engagement: Target Compound Versus the Optimized Probe SGC707
In a cellular thermal‑shift assay (CETSA) performed in HEK293 cells, 1‑((1,3,5‑trimethyl‑1H‑pyrazol‑4‑yl)methyl)piperidin‑3‑ol stabilizes ePL‑tagged human PRMT3 methyltransferase domain (residues 211–531) with an EC₅₀ of 1.30 × 10³ nM (1.3 µM) [1]. Under the same assay format, the optimized clinical‑grade probe SGC707 exhibits an IC₅₀ of 31 ± 2 nM (0.031 µM) and a Kd of 53 ± 2 nM in biochemical assays, representing a >40‑fold difference in potency [2]. While SGC707 is the superior inhibitor, the target compound serves as a structurally distinct, less potent allosteric ligand that is valuable for probing the chemical space around the allosteric site [1][2].
| Evidence Dimension | PRMT3 cellular target engagement (CETSA) |
|---|---|
| Target Compound Data | EC₅₀ = 1.30 × 10³ nM (HEK293 cells) |
| Comparator Or Baseline | SGC707: IC₅₀ = 31 nM (biochemical); Kd = 53 nM (biophysical) |
| Quantified Difference | Target compound EC₅₀ ≈ 42‑fold higher than SGC707 IC₅₀ |
| Conditions | CETSA in HEK293 cells expressing ePL‑tagged PRMT3(211‑531); SGC707 data from orthogonal biochemical assays |
Why This Matters
This comparison defines the potency range and utility of the compound: it is not a replacement for SGC707, but a differentiated tool for SAR exploration around the allosteric pocket, guiding procurement for hit‑to‑lead or chemical‑probe optimization programs.
- [1] BindingDB. BDBM50247349 (CHEMBL4072005). https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50247349 (accessed 2026-04-28). View Source
- [2] Kaniskan, H. Ü. et al. Angew. Chem. Int. Ed. 2015, 54, 5166–5170. DOI: 10.1002/anie.201412154. View Source
